5-Bromo-2-(3-methylbutoxy)benzaldehyde
Description
Significance of Benzaldehyde (B42025) Derivatives as Versatile Synthetic Intermediates
Benzaldehyde and its derivatives are highly valued as versatile synthetic intermediates in organic chemistry. wisdomlib.org The aldehyde functional group is particularly reactive, participating in a wide range of chemical transformations. This reactivity makes substituted benzaldehydes crucial building blocks for constructing more complex molecular architectures.
They are fundamental reactants in various condensation reactions. For instance, they react with hydrazone derivatives to form Schiff bases and are used in the synthesis of chalcones, which are precursors to flavonoids and other biologically significant molecules. wisdomlib.org The versatility of these compounds is further demonstrated by their use in synthesizing diverse heterocyclic systems like pyrazole (B372694) derivatives. wisdomlib.org The ability to introduce various functional groups onto the benzaldehyde scaffold allows chemists to fine-tune the properties of the resulting molecules, making them essential in the development of pharmaceuticals, dyes, and other advanced materials. wisdomlib.orgontosight.ai
Role of Halogen and Alkoxy Substituents in Directing Chemical Reactivity
The presence, type, and position of substituents on the benzene (B151609) ring profoundly influence the reactivity of the benzaldehyde molecule. Halogen and alkoxy groups, such as the bromo and 3-methylbutoxy groups in the target compound, exert distinct electronic effects that modulate the chemical properties of the aromatic ring and the aldehyde function.
Halogen Substituents (e.g., Bromo): Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions. masterorganicchemistry.com This is due to their strong inductive effect, where the high electronegativity of the halogen atom withdraws electron density from the benzene ring, making it less nucleophilic. msu.edulibretexts.org However, halogens also possess lone pairs of electrons that can be donated to the ring through resonance (a pi-donating effect). While the inductive effect typically outweighs the resonance effect, making the ring less reactive than benzene itself, the resonance donation directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.commsu.edu The bromine atom can also serve as a handle for further modifications, such as in cross-coupling reactions. ontosight.ai
Alkoxy Substituents (e.g., 3-methylbutoxy): Alkoxy groups (-OR) are powerful activating groups. masterorganicchemistry.com Like halogens, the oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect. However, the resonance effect, where a lone pair of electrons from the oxygen atom is donated into the aromatic pi-system, is much stronger. msu.edu This significant electron donation increases the electron density of the ring, particularly at the ortho and para positions, making it much more reactive towards electrophiles than unsubstituted benzene. msu.edu
Positioning of 5-Bromo-2-(3-methylbutoxy)benzaldehyde within Contemporary Organic Chemistry
This compound emerges as a strategically designed intermediate in contemporary organic chemistry. Its structure is a prime example of a multifunctional building block, where each component—the aldehyde, the bromo substituent, and the alkoxy group—offers a specific synthetic advantage.
The aldehyde group provides a reactive site for forming carbon-carbon and carbon-nitrogen bonds, essential for elongating carbon chains or introducing nitrogen-containing functional groups. The bromo group at the 5-position serves as a versatile functional handle. It can be readily transformed through various palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings), allowing for the introduction of a wide range of alkyl, aryl, or alkynyl groups. ontosight.ai The 2-(3-methylbutoxy) group, a bulky alkoxy substituent, not only activates the ring for certain reactions but also provides steric influence that can direct the regioselectivity of subsequent transformations.
This combination of features makes this compound a valuable precursor for the synthesis of complex, highly substituted aromatic compounds. Such compounds are of significant interest in medicinal chemistry, materials science, and agrochemical research, where precise control over molecular architecture is paramount for achieving desired functions.
Chemical and Physical Properties of this compound
Below are the key identifiers and properties of the compound.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Alternate Names | 5-bromo-2-(isopentyloxy)benzaldehyde, 5-bromo-2-isoamoxy-benzaldehyde sigmaaldrich.comchemicalbook.com |
| CAS Number | 669739-11-1 sigmaaldrich.com |
| Molecular Formula | C12H15BrO2 |
| InChI Key | NKBXANRVXQBCDL-UHFFFAOYSA-N sigmaaldrich.com |
| Property | Value |
|---|---|
| Molecular Weight | 271.15 g/mol sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | ≥95% sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(3-methylbutoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBXANRVXQBCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396822 | |
| Record name | 5-bromo-2-(3-methylbutoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669739-11-1 | |
| Record name | 5-bromo-2-(3-methylbutoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 2 3 Methylbutoxy Benzaldehyde
Strategies for O-Alkylation and Introduction of the 3-Methylbutoxy Moiety
The formation of the ether linkage is a critical step in the synthesis of 5-Bromo-2-(3-methylbutoxy)benzaldehyde. This is typically achieved through the O-alkylation of a corresponding phenolic precursor.
Etherification Reactions in Aromatic Systems
The Williamson ether synthesis is a cornerstone of ether formation and is highly applicable to the synthesis of aromatic ethers. masterorganicchemistry.comwikipedia.orgchemistrytalk.org This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In the context of synthesizing the target molecule, this would typically involve the reaction of a phenoxide with a 3-methylbutyl halide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile. masterorganicchemistry.com
The general conditions for a Williamson ether synthesis involve a polar aprotic solvent to facilitate the reaction, and a base to deprotonate the phenol, thereby generating the nucleophilic phenoxide.
| Parameter | Condition | Purpose |
| Base | K₂CO₃, NaH, KOH | Deprotonation of the phenol to form the phenoxide |
| Solvent | DMF, Acetonitrile, Acetone | Provides a medium for the reaction |
| Temperature | Room temperature to reflux | To achieve a reasonable reaction rate |
Precursor Synthesis for Alkoxy Group Incorporation
A logical and common precursor for the introduction of the 3-methylbutoxy group is 5-bromosalicylaldehyde. The phenolic hydroxyl group of 5-bromosalicylaldehyde can be deprotonated by a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an alkylating agent like 1-bromo-3-methylbutane (isopentyl bromide).
The choice of the alkylating agent is also important. Primary alkyl halides, such as 1-bromo-3-methylbutane, are preferred as they are more susceptible to SN2 reactions and less prone to elimination side reactions. masterorganicchemistry.com
Regioselective Aromatic Bromination at the C5 Position
The introduction of a bromine atom at a specific position on the aromatic ring requires a regioselective bromination strategy. The directing effects of the substituents already present on the ring play a crucial role in determining the position of bromination.
In a precursor such as 2-(3-methylbutoxy)benzaldehyde, the alkoxy group at position 2 is an ortho-, para-directing and activating group. The aldehyde group at position 1 is a meta-directing and deactivating group. The combined effect of these two groups directs the incoming electrophile (bromine) to the position para to the strongly activating alkoxy group, which is the C5 position.
Common brominating agents for aromatic systems include molecular bromine (Br₂) in a suitable solvent like acetic acid, or N-bromosuccinimide (NBS) which can be used under milder conditions. scielo.brnih.govresearchgate.netorganic-chemistry.orgmasterorganicchemistry.comsciencemadness.org
| Reagent | Conditions | Selectivity |
| Br₂ in Acetic Acid | Room temperature or gentle heating | Good for many activated aromatic rings |
| N-Bromosuccinimide (NBS) | Acetonitrile, DMF, often with a catalyst | Generally milder and can offer higher selectivity |
The reaction of 2-(3-methylbutoxy)benzaldehyde with a brominating agent is expected to yield the desired 5-bromo product with high regioselectivity due to the strong directing effect of the alkoxy group.
Elaboration of the Benzaldehyde (B42025) Functional Group
In some synthetic routes, the benzaldehyde functional group may be introduced or modified at a later stage. For instance, if the synthesis starts from a precursor like 1-bromo-4-(3-methylbutoxy)benzene, a formylation reaction would be necessary to introduce the aldehyde group.
One common method for the formylation of activated aromatic rings is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a formamide (such as N,N-dimethylformamide) to generate the electrophilic Vilsmeier reagent. Another approach is the Duff reaction, which uses hexamethylenetetramine.
Alternatively, the aldehyde functionality can be obtained through the oxidation of a corresponding benzyl alcohol. If the synthesis proceeds via 5-bromo-2-(3-methylbutoxy)benzyl alcohol, a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) can be used to convert the primary alcohol to the aldehyde without over-oxidation to a carboxylic acid.
Convergent and Divergent Synthetic Approaches
The synthesis of this compound can be approached from both convergent and divergent perspectives.
A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined in the final stages of the synthesis. For example, one could synthesize 2-(3-methylbutoxy)benzaldehyde and a brominating agent could be used to introduce the bromine at the C5 position in a late-stage step.
A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of related structures. In this case, 2-(3-methylbutoxy)benzaldehyde could serve as a key intermediate. From this compound, a range of electrophilic substitution reactions could be performed to introduce different substituents at the C5 position, with bromination being one of the possible transformations. This approach would be efficient if a library of related compounds were desired.
Catalytic and Stoichiometric Methods in Synthetic Pathways
Both catalytic and stoichiometric methods are integral to the synthetic pathways leading to this compound.
The Williamson ether synthesis, a key step in many potential routes, typically relies on a stoichiometric amount of base to ensure complete deprotonation of the phenolic precursor. masterorganicchemistry.comwikipedia.orgchemistrytalk.org Common bases include potassium carbonate and sodium hydride, which are consumed during the reaction.
In contrast, catalytic methods could potentially be employed in other steps. For instance, while aromatic bromination is often carried out with stoichiometric amounts of the brominating agent, catalytic systems for halogenation of aromatic compounds are an area of active research. These systems often involve a Lewis acid or a solid acid catalyst to activate the brominating agent.
The choice between a stoichiometric and a catalytic approach often depends on factors such as the desired reaction efficiency, cost of reagents, and environmental considerations.
Reactivity and Chemical Transformations of 5 Bromo 2 3 Methylbutoxy Benzaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde functional group (-CHO) is a primary site of reactivity, characterized by the electrophilic nature of its carbonyl carbon. It readily participates in condensation reactions and nucleophilic additions.
Condensation reactions involve the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a water molecule. These are fundamental for synthesizing molecules with a carbon-nitrogen double bond (C=N).
The reaction of 5-Bromo-2-(3-methylbutoxy)benzaldehyde with primary amines (R-NH₂) leads to the formation of imines, commonly known as Schiff bases. This reaction is typically catalyzed by a small amount of acid. The resulting azomethine group (-CH=N-) is a key structural motif in coordination chemistry and various biologically active compounds. researchgate.netjetir.org For instance, the condensation with aniline (B41778) would yield the corresponding N-phenylimine derivative. researchgate.net The general stability of Schiff bases derived from aromatic aldehydes makes this a robust transformation. researchgate.net
Table 1: Representative Schiff Base Formation
| Reactant 1 | Reactant 2 (Primary Amine) | Conditions | Product Type |
| This compound | Aniline | Ethanol, reflux, acid catalyst | Schiff Base (Imine) |
| This compound | 2-(4-aminophenyl)ethan-1-ol | Ethanol, reflux | Schiff Base (Imine) |
Similarly, the aldehyde can react with hydrazine (B178648) derivatives to form hydrazones and with hydroxylamine (B1172632) to produce oximes. These reactions are crucial for synthesizing various heterocyclic compounds and serve as intermediates in further transformations. The synthesis of hydrazones from substituted bromobenzaldehydes is a well-established process, often carried out by refluxing the reactants in an alcoholic solvent with an acid catalyst. bhu.ac.in For example, reacting the title compound with hydrazine or substituted hydrazines like phenylhydrazine (B124118) would yield the corresponding hydrazone derivatives. bhu.ac.inmdpi.com
Table 2: Hydrazone and Oxime Synthesis
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Hydrazine | Hydrazone |
| This compound | Phenylhydrazine | Hydrazone |
| This compound | Hydroxylamine | Oxime |
These classic organic reactions are pivotal for carbon-carbon bond formation, converting the carbonyl group into a carbon-carbon double bond (alkene).
Knoevenagel Condensation: This reaction involves the aldehyde reacting with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), catalyzed by a weak base, to form a new C=C bond.
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. masterorganicchemistry.com It utilizes a phosphonium (B103445) ylide (a Wittig reagent), which is prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com The reaction of this compound with an appropriate ylide, such as methylenetriphenylphosphorane, would yield the corresponding terminal alkene. masterorganicchemistry.comsciepub.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgconicet.gov.ar A key advantage of the HWE reaction is that it typically produces the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orgconicet.gov.ar The reaction involves deprotonation of a phosphonate ester with a base, followed by reaction with the aldehyde. youtube.com The resulting dialkylphosphate byproduct is water-soluble, simplifying purification compared to the Wittig reaction. wikipedia.org
Table 3: Alkene Synthesis Reactions
| Reaction Name | Reagent Type | Product Feature |
| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate) | α,β-Unsaturated system |
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | Predominantly (E)-Alkene |
The polarized nature of the carbonyl group allows for both nucleophilic attack at the carbon and electrophilic attack at the oxygen.
Nucleophilic Addition: The aldehyde is susceptible to attack by a wide range of nucleophiles.
Reduction: Hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to the corresponding primary alcohol, 5-bromo-2-(3-methylbutoxy)benzyl alcohol.
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the carbonyl carbon to form secondary alcohols after an aqueous workup.
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) yields a cyanohydrin, which is a valuable intermediate for synthesizing alpha-hydroxy acids and other functional groups.
Oxidation: The aldehyde can be easily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Tollens' reagent. The oxidation of the title compound would yield 5-bromo-2-(3-methylbutoxy)benzoic acid.
Condensation Reactions with Nitrogen-Containing Nucleophiles
Transformations at the Aromatic Bromine Substituent
The bromine atom attached to the aromatic ring is a versatile functional group, primarily serving as a leaving group in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govharvard.edu The reaction of this compound with an arylboronic acid would result in a biaryl product, effectively replacing the bromine atom with an aryl group. nih.govnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of the aryl bromide with a wide range of primary or secondary amines, including anilines and alkylamines, to produce the corresponding N-aryl or N-alkyl substituted aniline derivatives. wikipedia.orgnih.govnih.gov This method has largely replaced harsher traditional methods for C-N bond formation. wikipedia.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgresearchgate.net This reaction involves the insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination. libretexts.org It provides a direct method for the arylation of olefins.
Nucleophilic Aromatic Substitution (SNAr): While aromatic rings are generally resistant to nucleophilic attack, SNAr can occur under specific conditions, especially when strong electron-withdrawing groups are present ortho or para to the leaving group. For this compound, this reaction is generally difficult but could potentially occur with very strong nucleophiles under forcing conditions, such as high temperatures, to replace the bromine atom.
Table 4: Key Transformations of the Aromatic Bromine Substituent
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OH)₂) | Pd Catalyst + Base | C-C | Biaryl or Aryl-Substituted Compound |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst + Base | C-N | Aryl Amine |
| Heck Reaction | Alkene (H₂C=CHR) | Pd Catalyst + Base | C-C | Substituted Alkene |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)
The bromine substituent on the aromatic ring of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction would enable the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position. The general conditions would involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a catalyst generated in situ from a palladium(II) precursor like palladium acetate (B1210297) with a phosphine (B1218219) ligand, and a base like sodium carbonate, potassium phosphate, or cesium carbonate.
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine (B128534) or diisopropylamine. This would yield 5-alkynyl-2-(3-methylbutoxy)benzaldehyde derivatives, which are valuable precursors for various heterocyclic compounds and conjugated systems.
Heck Reaction: The Heck reaction allows for the arylation of alkenes. acs.org In this case, this compound would be reacted with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position of the alkene. acs.org This provides a route to stilbene (B7821643) and cinnamate (B1238496) derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity. acs.org
Stille Coupling: The Stille coupling utilizes an organotin reagent as the nucleophilic partner. This reaction is known for its tolerance of a wide variety of functional groups and is a viable option for coupling this compound with various organostannanes.
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Biaryls, Styrenes |
| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Arylalkynes |
| Heck | Alkene | Pd(0) catalyst, Base (e.g., Et3N) | Substituted alkenes |
| Stille | Organostannane | Pd(0) catalyst | Biaryls, Ketones, etc. |
Directed Metalation Strategies and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org For this compound, both the alkoxy and the aldehyde groups can potentially act as DMGs.
The alkoxy group is a well-established DMG. However, direct lithiation of an aryl bromide can be complicated by competing halogen-metal exchange. A more common approach is to first protect the aldehyde, for instance, as an acetal, which can also function as a DMG. The protected compound can then be treated with a strong base like n-butyllithium or sec-butyllithium (B1581126) at low temperatures. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a substituent at the position ortho to the directing group.
Alternatively, the aldehyde can be transiently converted into a directing group, for example, by forming an imine in situ. This transient directing group can then facilitate ortho-lithiation, followed by reaction with an electrophile and subsequent hydrolysis to regenerate the aldehyde.
Radical Reactions and Halogen-Metal Exchange
The bromine atom of this compound can undergo halogen-metal exchange upon treatment with strong organometallic bases like alkyllithiums. wikipedia.org This reaction is typically very fast, even at low temperatures, and results in the formation of an aryllithium species with the lithium atom at the position formerly occupied by bromine. wikipedia.org This aryllithium intermediate is a potent nucleophile and can react with a wide array of electrophiles, such as carbon dioxide (to form a carboxylic acid), aldehydes, ketones, and alkyl halides.
Radical reactions involving the C-Br bond are also possible. For instance, under certain conditions, the C-Br bond can be homolytically cleaved to generate an aryl radical. This radical can then participate in various radical-mediated transformations, such as atom transfer radical addition (ATRA) or radical cyclization reactions, depending on the reaction conditions and the presence of other functional groups.
Derivatization and Functionalization of the Aromatic Ring
Beyond the reactions involving the bromine atom, the aromatic ring of this compound can be further functionalized through C-H activation and electrophilic aromatic substitution.
C-H Activation and Functionalization Approaches
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic rings. acs.org In the context of this compound, transition metal-catalyzed C-H activation can be directed by the existing functional groups. The aldehyde group, often after in situ conversion to an imine or another directing group, can direct the functionalization of the ortho C-H bond. Similarly, the oxygen of the 3-methylbutoxy group can also serve as a directing group for C-H activation at the ortho position. These methods allow for the introduction of various substituents, such as aryl, alkyl, or acyl groups, with high regioselectivity.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. msu.edu The regiochemical outcome of EAS on this compound is determined by the directing effects of the substituents. The 3-methylbutoxy group is an ortho, para-directing and activating group due to the electron-donating resonance effect of the oxygen atom. The bromine atom is also an ortho, para-director, but it is a deactivating group. The aldehyde group is a meta-directing and deactivating group.
Given the combined effects of these substituents, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating 3-methylbutoxy group. However, the position para to the alkoxy group is already occupied by the bromine atom. Therefore, the most probable sites for electrophilic attack are the positions ortho to the alkoxy group (C3 and C1, with C1 being part of the aldehyde). The C3 position is sterically less hindered. The deactivating nature of the bromine and aldehyde groups will likely necessitate forcing conditions for many EAS reactions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Modifications of the 3-Methylbutoxy Side Chain
The 3-methylbutoxy side chain, while generally robust, can also be a site for chemical modification. One potential transformation is ether cleavage. Under harsh conditions, such as treatment with strong acids like HBr or HI, the ether linkage can be cleaved to yield the corresponding phenol, 5-bromo-2-hydroxybenzaldehyde.
Another possibility is reaction at the benzylic position of the side chain, although in this specific molecule, there is an oxygen atom at the benzylic position. However, in related alkylated aromatic compounds, the benzylic position is susceptible to oxidation and radical halogenation. openstax.orgunizin.org For instance, alkyl chains attached to an aromatic ring can be oxidized to carboxylic acids under strong oxidizing conditions. openstax.orgunizin.org While not directly applicable to the ether linkage, this highlights the general reactivity of side chains on aromatic rings.
| Reaction Type | Reagent/Conditions | Potential Product |
|---|---|---|
| Halogen-Metal Exchange | n-BuLi, then E+ | 5-Substituted-2-(3-methylbutoxy)benzaldehyde |
| Directed Ortho-Metalation | Protecting group, n-BuLi, then E+ | 3-Substituted-5-bromo-2-(3-methylbutoxy)benzaldehyde |
| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO3/H2SO4) | Nitrated aromatic ring |
| Ether Cleavage | HBr or HI | 5-Bromo-2-hydroxybenzaldehyde |
Advanced Spectroscopic and Spectrometric Characterization of Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For derivatives of 5-Bromo-2-(3-methylbutoxy)benzaldehyde, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide unambiguous assignment of all proton and carbon signals, confirming the molecular constitution.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the same for carbon atoms. The substitution pattern on the aromatic ring and the structure of the 3-methylbutoxy side chain can be definitively established.
In a representative derivative, the aldehyde proton is expected to resonate at the most downfield region of the ¹H NMR spectrum, typically around δ 10.3 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons appear as distinct multiplets, their chemical shifts influenced by the inductive and resonance effects of the bromo, alkoxy, and aldehyde substituents. The protons of the 3-methylbutoxy group appear in the upfield aliphatic region.
The ¹³C NMR spectrum shows the aldehydic carbonyl carbon at a characteristic downfield shift of approximately δ 189 ppm. The aromatic carbons resonate between δ 115 and δ 160 ppm, with the carbon attached to the oxygen (C2) being the most deshielded among the ring carbons, and the carbon bearing the bromine (C5) also showing a distinct shift. The aliphatic carbons of the side chain are observed in the upfield region (δ 10–70 ppm).
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Predicted data based on analysis of structurally similar compounds.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| CHO | 10.35 | s | 189.2 |
| C1 | - | - | 125.8 |
| C2 | - | - | 159.5 |
| H3 | 7.05 | d | 116.1 |
| H4 | 7.68 | dd | 138.0 |
| C5 | - | - | 115.4 |
| H6 | 7.90 | d | 129.5 |
| O-CH₂ | 4.01 | t | 68.3 |
| CH₂ | 1.85 | m | 38.1 |
| CH | 2.02 | m | 25.5 |
| (CH₃)₂ | 0.98 | d | 22.6 |
s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two or three bonds. For a this compound derivative, COSY would show correlations between adjacent aromatic protons (H3-H4 and H4-H6) and throughout the aliphatic 3-methylbutoxy chain (O-CH₂-CH₂-CH-(CH₃)₂), confirming the integrity of these spin systems. science.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu Each C-H bond in the molecule would produce a cross-peak, allowing for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.eduyoutube.com It is instrumental for connecting different fragments of the molecule. Key HMBC correlations would include:
The aldehyde proton (CHO) to aromatic carbons C1, C2, and C6.
The O-CH₂ protons of the side chain to the aromatic carbon C2.
Aromatic proton H6 to carbons C1, C2, and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations that help define the molecule's conformation. A potential NOESY correlation between the O-CH₂ protons and the aromatic H3 proton would support the proximity of the alkoxy group to that side of the ring.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers a roadmap of the molecule's structure, revealing its weakest bonds and most stable fragments.
The molecular formula for this compound is C₁₂H₁₅BrO₂. Its high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺˙ and [M+2]⁺˙ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.
The fragmentation pathway is typically initiated by the ionization of a lone pair electron on one of the oxygen atoms. Subsequent cleavages are driven by the formation of stable carbocations and neutral radicals.
Key Fragmentation Steps:
Alpha-Cleavage of the Ether Side Chain: A primary fragmentation pathway for the 3-methylbutoxy group is the homolytic cleavage of the C-C bond alpha to the oxygen atom, leading to the loss of an isobutyl radical (•C₄H₉) and formation of a stable oxonium ion.
Benzylic Cleavage: Loss of a hydrogen radical (•H) from the aldehyde group can occur to form a stable [M-H]⁺ acylium ion. docbrown.info
Loss of Carbon Monoxide: The [M-H]⁺ ion can subsequently lose a neutral carbon monoxide (CO) molecule. docbrown.info
Cleavage of the Alkoxy Chain: The entire 3-methylbutoxy side chain can be cleaved as a radical, or through rearrangement, as an alkene (isopentene).
Table 2: Plausible HRMS Fragments for this compound
| m/z (Calculated) | Formula | Proposed Identity |
|---|---|---|
| 270.0255 / 272.0235 | [C₁₂H₁₅BrO₂]⁺ | Molecular Ion [M]⁺˙ |
| 269.0177 / 271.0157 | [C₁₂H₁₄BrO₂]⁺ | [M-H]⁺ |
| 241.0126 / 243.0106 | [C₁₁H₁₄BrO]⁺ | [M-CHO]⁺ |
| 213.9629 / 215.9609 | [C₇H₄BrO₂]⁺ | [M-C₅H₁₁]⁺ |
| 200.9551 / 202.9531 | [C₇H₅BrO]⁺˙ | [M-C₅H₁₀O]⁺˙ |
| 185.9472 / 187.9452 | [C₆H₄BrO]⁺ | [M-H-CO-C₄H₈]⁺ |
Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques that are highly effective for identifying the key structural motifs in this compound derivatives.
The most prominent feature in the IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde. Due to conjugation with the aromatic ring, this band is expected to appear at a lower frequency (around 1685-1705 cm⁻¹) compared to a non-conjugated aldehyde. libretexts.orgorgchemboulder.com The aldehyde C-H stretch typically shows two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. spectroscopyonline.com The latter is particularly diagnostic. orgchemboulder.com
The spectrum also contains characteristic bands for the aromatic ring (C=C stretching) and the ether linkage (C-O stretching). Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the aromatic ring and non-polar bonds, which may be weak in the IR spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Aliphatic C-H | Stretching | 2960-2850 | 2960-2850 | Medium-Strong |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 | Medium-Weak |
| Aldehyde C-H | Stretching | 2830-2810, 2730-2710 | 2830-2810, 2730-2710 | Weak-Medium |
| Aldehyde C=O | Stretching | 1705-1685 | 1705-1685 | Very Strong |
| Aromatic C=C | Stretching | 1600, 1580, 1470 | 1600, 1580 | Medium-Strong |
| Ether C-O | Asymmetric Stretch | 1260-1230 | - | Strong |
| Aromatic C-Br | Stretching | 680-515 | 680-515 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the substituted benzaldehyde (B42025) system, where the aromatic ring is conjugated with the carbonyl group.
The UV-Vis spectrum is expected to display two main absorption bands:
A strong absorption band at shorter wavelengths (around 250-260 nm), attributed to a π→π* transition primarily involving the benzene (B151609) ring. researchgate.net
A weaker absorption band at longer wavelengths (around 320-340 nm), corresponding to a π→π* transition of the entire conjugated benzaldehyde system.
A very weak band, often appearing as a shoulder at even longer wavelengths (>350 nm), resulting from the formally forbidden n→π* transition of the carbonyl group's non-bonding electrons. uni-muenchen.de
The presence of the auxochromic 3-methylbutoxy group and the bromo substituent on the aromatic ring typically causes a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzaldehyde.
Table 4: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent
| Approximate λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Chromophore |
|---|---|---|---|
| ~255 | ~12,000 | π→π | Benzene Ring |
| ~330 | ~3,500 | π→π | Conjugated System |
| ~360 (shoulder) | <100 | n→π* | Carbonyl Group |
Crystallographic and Solid State Structural Investigations
Single-Crystal X-ray Diffraction for Molecular Geometry and Conformational Analysis
No published single-crystal X-ray diffraction studies for 5-Bromo-2-(3-methylbutoxy)benzaldehyde are available. Such an analysis would be required to definitively determine its molecular geometry, including precise bond lengths, bond angles, and the conformation of the 3-methylbutoxy side chain relative to the benzaldehyde (B42025) ring.
Analysis of Crystal Packing and Supramolecular Interactions
Without crystal structure data, a discussion of the crystal packing and specific supramolecular interactions is not possible. The following subsections would typically describe the forces that govern how the molecules arrange themselves in the solid state.
Hydrogen Bonding Networks
An analysis of hydrogen bonding networks requires crystallographic data to identify potential hydrogen bond donors and acceptors and their geometric arrangement. No such data has been reported for this compound.
Halogen Bonding Interactions
The presence of a bromine atom suggests the possibility of halogen bonding interactions, where the bromine atom acts as an electrophilic region and interacts with a nucleophile. However, without experimental structural data, the existence and nature of any such interactions in the solid state of this compound remain undetermined.
π-π Stacking and Dispersive Forces
The aromatic ring in the molecule could potentially engage in π-π stacking interactions. An evaluation of these and other dispersive forces would depend on the determination of the crystal packing, which is currently unknown.
Polymorphism and Phase Behavior of Crystalline Forms
There is no information available in the scientific literature regarding the existence of different crystalline forms (polymorphs) of this compound or its phase behavior under varying conditions such as temperature and pressure.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 5-Bromo-2-(3-methylbutoxy)benzaldehyde, a common approach would involve using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. For a flexible molecule like this compound, which contains a rotatable 3-methylbutoxy side chain, this process is more complex.
A conformational analysis is necessary to explore the potential energy surface and identify various stable conformers (isomers that can be interconverted by rotation around single bonds) and their relative energies. The flexible side chain allows for multiple low-energy conformations. The results of such an analysis would reveal the most probable shapes the molecule adopts. Optimized geometric parameters, such as bond lengths and angles for the most stable conformer, can then be determined. A computational study on the related 5-Bromo-2-Hydroxybenzaldehyde found C-H bond lengths in the range of 1.0–1.1 Å and C-C-C bond angles varying from 119.2° to 121.4° in the benzene (B151609) ring, which would be expected to be similar in this case. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound This table presents hypothetical data based on typical DFT calculation results for similar molecules.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C=O | 1.22 Å |
| C-Br | 1.91 Å | |
| C-O (ether) | 1.37 Å | |
| O-C (ether) | 1.44 Å | |
| Bond Angles | C-C-O (ether) | 124.5° |
| C-C-Br | 119.0° | |
| C-CH=O | 123.8° | |
| Dihedral Angles | C-C-O-C | 178.5° |
| O-C-C-H (aldehyde) | 180.0° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.
For this compound, the HOMO would likely be distributed over the electron-rich benzene ring and the oxygen atom of the ether group, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde (B42025) group. This distribution determines the most likely sites for electrophilic and nucleophilic attack. Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further insights into the molecule's chemical behavior. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors This table presents illustrative data based on typical DFT calculation results.
| Parameter | Symbol | Value (eV) |
| Energy of HOMO | EHOMO | -6.58 |
| Energy of LUMO | ELUMO | -1.89 |
| HOMO-LUMO Energy Gap | Egap | 4.69 |
| Ionization Potential | I | 6.58 |
| Electron Affinity | A | 1.89 |
| Global Hardness | η | 2.35 |
| Chemical Potential | μ | -4.24 |
| Electrophilicity Index | ω | 3.82 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.
In an MEP map of this compound, regions of negative potential (typically colored red) would be located around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly the aldehydic proton. The bromine atom and the aromatic ring would exhibit intermediate potentials (green/yellow), reflecting a more complex electronic environment. mdpi.com This analysis helps in understanding intermolecular interactions and recognizing reactive sites.
Computational methods can predict spectroscopic data, which can then be compared with experimental results to validate the computed structure.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These predicted shifts are highly valuable for assigning experimental signals and confirming the molecular structure.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. mdpi.com These calculations predict the absorption wavelengths (λmax) in the UV-Visible spectrum, corresponding to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. For an aromatic aldehyde, characteristic π→π* and n→π* transitions would be expected.
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical chemistry is instrumental in studying the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, computational methods can map out the entire reaction pathway.
This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and rate. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products.
Intermolecular Interaction Energy Decomposition (e.g., Symmetry-Adapted Perturbation Theory)
To understand how this compound interacts with other molecules (e.g., solvents, receptors, or other monomers in a crystal), its intermolecular interaction energies can be calculated and analyzed. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for this purpose.
SAPT decomposes the total interaction energy between two molecules into physically meaningful components:
Electrostatics: The classical Coulombic interaction between the charge distributions of the molecules.
Exchange (or Pauli Repulsion): A short-range repulsive term arising from the Pauli exclusion principle.
Induction (or Polarization): The attractive interaction arising from the distortion of one molecule's charge distribution by the other.
Dispersion: A long-range attractive interaction resulting from correlated electron fluctuations (van der Waals forces).
This analysis would reveal the nature of the dominant forces in molecular recognition events, such as whether interactions are driven by hydrogen bonding, π-stacking, or weaker van der Waals forces.
Topology of Electron Density (Quantum Theory of Atoms in Molecules - QTAIM)
A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the Quantum Theory of Atoms in Molecules (QTAIM) for this compound. This analytical method, which is used to investigate the topology of the electron density and characterize chemical bonding, has not been applied to this particular compound in the available research.
Therefore, detailed research findings, including data tables of bond critical points, electron density (ρ), and the Laplacian of electron density (∇²ρ), are not available for this compound.
Applications As Building Blocks in Functional Materials and Complex Chemical Systems
Precursors for Conjugated Organic Materials
Conjugated organic materials are characterized by alternating single and multiple bonds, which leads to delocalized π-electron systems and unique electronic and optical properties. Substituted benzaldehydes are crucial precursors for these materials.
Oligo(p-phenylene vinylene)s (OPVs) are a well-known class of conjugated materials with applications in organic electronics. nih.gov The synthesis of OPVs and their derivatives can be achieved through various polymerization techniques, where functionalized benzaldehydes play a pivotal role. For instance, the Gilch reaction is a widely used method for synthesizing PPV derivatives and involves the polymerization of α,α'-dihalo-p-xylenes with a strong base. nih.gov
While no specific studies detail the use of 5-Bromo-2-(3-methylbutoxy)benzaldehyde in OPV synthesis, its structure is amenable to several synthetic strategies. The aldehyde group can be converted to a vinyl group through reactions like the Wittig reaction. The bromo-substituent on the aromatic ring can then be utilized in cross-coupling reactions, such as the Suzuki or Heck reaction, to form the extended π-conjugated backbone of OPVs. The 3-methylbutoxy group would enhance the solubility of the resulting oligomers or polymers in common organic solvents, which is a crucial factor for their processability into thin films for electronic devices.
A hypothetical synthetic route could involve the conversion of the aldehyde to a vinyl group, followed by a polymerization reaction, such as a Suzuki polycondensation, with a suitable bis(boronic acid) or bis(boronic ester) comonomer. The bulky 3-methylbutoxy side chain would also serve to control the intermolecular packing of the resulting conjugated materials, influencing their solid-state optical and electronic properties.
The development of novel photoactive and optoelectronic materials is a rapidly advancing field. cam.ac.uk Functionalized aromatic compounds are at the heart of these materials, which include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electronic properties of these materials can be finely tuned by modifying the chemical structure of the constituent molecules.
This compound possesses the necessary functionalities to be a precursor for such materials. The benzaldehyde (B42025) moiety can be transformed into a variety of other functional groups or used as an anchor point for building more complex molecular architectures. For example, condensation of the aldehyde with active methylene (B1212753) compounds can lead to the formation of donor-acceptor chromophores, which are essential components in organic solar cells.
Furthermore, the bromine atom allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, enabling the synthesis of molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for optimizing charge injection and transport in optoelectronic devices. The alkoxy side chain not only improves solubility but can also influence the morphology of thin films, which is a key determinant of device performance.
Ligands in Metal Coordination Chemistry
The field of metal coordination chemistry offers a vast playground for the design of functional materials with applications in catalysis, gas storage, and sensing. The properties of these materials are dictated by the choice of both the metal ion and the organic ligand.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The aldehyde group in this compound can be oxidized to a carboxylic acid, a common functional group used for coordinating to metal centers in MOF synthesis. The resulting ligand would be a substituted benzoic acid with a bromo and a 3-methylbutoxy group.
The presence of these additional functional groups on the ligand can impart specific properties to the resulting MOF. The bromo group could serve as a site for post-synthetic modification, where further chemical transformations can be carried out on the intact MOF structure. The 3-methylbutoxy group would project into the pores of the MOF, influencing their hydrophobicity and selective adsorption of guest molecules. While aliphatic ligands are increasingly used in MOF chemistry, the combination of aromatic and aliphatic features in a ligand derived from this compound could lead to novel framework topologies and properties. mdpi.com
Metallacycles and metallopolymers are structures in which metal ions are incorporated into cyclic or polymeric organic frameworks. Substituted benzaldehydes are valuable precursors for the synthesis of ligands for these systems. researchgate.net The aldehyde group can be reacted with amines to form Schiff base ligands, which can then coordinate to a variety of metal ions to form discrete metallacycles or extended metallopolymers.
The 5-bromo and 2-(3-methylbutoxy) substituents on the benzaldehyde ring would influence the steric and electronic properties of the resulting Schiff base ligand, thereby affecting the geometry and stability of the metal complexes. The bromine atom could also be used to link these metallacycles into larger assemblies or to attach them to surfaces.
Intermediates for Advanced Polymeric Architectures
The versatility of the aldehyde group makes it a valuable functionality in polymer chemistry. numberanalytics.com Aldehyde-functionalized polymers can be used as reactive platforms for further chemical modifications, leading to materials with tailored properties.
This compound could be used to synthesize aldehyde-functionalized monomers. For example, the bromo group could be converted to a polymerizable group, such as a vinyl or a norbornene moiety, via appropriate chemical transformations. The subsequent polymerization of this monomer would result in a polymer with pendant aldehyde groups. These aldehyde groups can then be used for a variety of post-polymerization modifications, such as cross-linking to enhance the mechanical properties of the polymer or for the attachment of biomolecules for biomedical applications. rsc.orgnih.gov
The table below summarizes the potential applications and the key functional groups of this compound that are relevant to each application.
| Application Area | Relevant Functional Group(s) | Potential Role of the Compound |
| Conjugated Organic Materials | Aldehyde, Bromo | Precursor for oligo(p-phenylene vinylene)s and other conjugated systems through reactions like Wittig and Suzuki coupling. |
| Photoactive and Optoelectronic Components | Aldehyde, Bromo, 3-methylbutoxy | Building block for donor-acceptor chromophores and molecules with tunable electronic properties for use in OLEDs and OPVs. The alkoxy chain enhances solubility and influences film morphology. |
| Metal-Organic Frameworks (MOFs) | Aldehyde (convertible to carboxylate) | Precursor for organic linkers, with the bromo group allowing for post-synthetic modification and the alkoxy group modifying pore environment. |
| Metallacycles and Metallopolymers | Aldehyde | Precursor for Schiff base ligands for the construction of metal-containing supramolecular structures. |
| Advanced Polymeric Architectures | Bromo (convertible to polymerizable group), Aldehyde | Precursor for aldehyde-functionalized monomers, leading to reactive polymers for cross-linking and bioconjugation. |
Monomer Design for Polymerization Reactions
In the realm of polymer chemistry, the aldehyde functionality of this compound can be exploited in several polymerization strategies. While direct homopolymerization of benzaldehydes is not common, they can be effectively copolymerized with other monomers to introduce specific functionalities into the polymer backbone. For instance, benzaldehyde derivatives can undergo copolymerization with electron-deficient monomers in anionic polymerization reactions. The reactivity of the aldehyde group in such reactions is sensitive to the electronic nature of the substituents on the aromatic ring.
The bromine atom on the aromatic ring of this compound serves as a valuable synthetic handle for post-polymerization modification. This allows for the introduction of a wide array of functional groups onto the polymer side chain through well-established cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This versatility enables the fine-tuning of the polymer's properties for specific applications.
Furthermore, the aldehyde group can be chemically transformed into other polymerizable functionalities prior to polymerization. For example, reduction of the aldehyde to an alcohol would allow for its incorporation into polyesters or polyurethanes. Conversion to a vinyl group would enable its participation in radical polymerization. This adaptability in monomer design underscores the potential of this compound as a precursor to a diverse range of polymeric materials.
Influence of Substituents on Polymer Properties
The substituents on the this compound monomer unit are anticipated to exert a significant influence on the properties of the resulting polymers.
The 3-methylbutoxy group , a bulky and flexible alkyl chain, is expected to impact the polymer's physical and mechanical properties. Its presence can increase the free volume within the polymer matrix, leading to a lower glass transition temperature (Tg) and enhanced solubility in organic solvents. The flexibility of this side chain can impart a degree of plasticization, potentially leading to materials with increased ductility and reduced brittleness.
The bromo substituent offers several advantages. Its high atomic mass can contribute to increasing the refractive index of the polymer, a desirable property for optical applications. The bromine atom can also enhance the material's flame retardancy. From a synthetic standpoint, the bromine atom provides a reactive site for further functionalization, allowing for the covalent attachment of other molecules to modulate properties such as light emission, conductivity, or biological activity. Research on bromo-substituted organic compounds has shown that the bromo group can enhance molecular hyperpolarizabilities and reduce dipole-dipole interactions, which could be beneficial for developing materials with nonlinear optical properties.
The interplay between the bulky, flexible 3-methylbutoxy group and the polar, reactive bromo group allows for a nuanced control over the final polymer's characteristics. The potential effects of these substituents are summarized in the table below.
| Substituent | Potential Influence on Polymer Properties |
| 3-methylbutoxy group | - Increases solubility- Lowers glass transition temperature (Tg)- Enhances flexibility and ductility |
| Bromo group | - Increases refractive index- Enhances flame retardancy- Provides a site for post-polymerization modification- Potentially influences nonlinear optical properties |
Components in Supramolecular Assemblies
Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. The molecular architecture of this compound equips it with the necessary features to act as a building block in such assemblies.
The aldehyde group is a well-known participant in the formation of dynamic covalent bonds, such as imines (Schiff bases) through condensation with primary amines. This reversible bond formation is a powerful tool in the construction of self-healing materials, molecular switches, and responsive gels.
The aromatic ring itself can engage in π-π stacking interactions, which are crucial for the organization of many supramolecular architectures, including liquid crystals and organic semiconductors. The electron-withdrawing nature of the bromine atom can influence the electronic properties of the aromatic ring, thereby modulating these stacking interactions.
The combination of these various non-covalent interactions—hydrogen bonding, halogen bonding, and π-π stacking—along with the potential for dynamic covalent chemistry, makes this compound a promising component for the rational design of complex and functional supramolecular systems.
Future Research Directions and Emerging Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The traditional multi-step synthesis of substituted benzaldehydes often involves hazardous reagents and generates significant waste. Future research will likely focus on developing greener and more atom-economical routes to 5-Bromo-2-(3-methylbutoxy)benzaldehyde. matec-conferences.orgmatec-conferences.orgpersonalcaremagazine.com This can be approached from several angles:
Biocatalysis: Utilizing enzymes for specific steps, such as the etherification of a precursor like 5-bromo-2-hydroxybenzaldehyde, could offer high selectivity and reduce the need for harsh reaction conditions. personalcaremagazine.com
Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch processes. The synthesis of alkoxy-substituted benzaldehydes could be adapted to flow conditions, minimizing reaction times and improving yield.
Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like supercritical CO2 or bio-derived solvents would significantly reduce the environmental impact of the synthesis. personalcaremagazine.comcarrementbelle.com
Renewable Feedstocks: Investigating pathways that start from renewable resources to build the benzaldehyde (B42025) core would be a significant step towards a fully sustainable synthesis. kaust.edu.sa
| Sustainable Synthesis Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and optimization of suitable enzymes for etherification. |
| Flow Chemistry | Enhanced efficiency, improved safety, scalability. | Development of continuous flow protocols for the key synthetic steps. |
| Green Solvents | Reduced environmental impact, improved safety. | Exploration of supercritical fluids and bio-solvents for the synthesis. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Investigation of biosynthetic pathways to key precursors. |
Exploration of Novel Reaction Pathways and Catalytic Systems
The reactivity of the aldehyde, the aromatic ring, and the carbon-bromine bond in this compound opens up numerous avenues for exploring novel chemical transformations. Future research in this area will likely concentrate on the development of innovative catalytic systems to control these reactions with high precision.
C-H Activation: Direct functionalization of the aromatic C-H bonds offers a more atom-economical approach to introducing new substituents compared to traditional cross-coupling reactions. Catalysts based on transition metals like palladium, rhodium, or ruthenium could be explored for this purpose. rudn.ru
Advanced Bromination Techniques: While the bromine is already present, its position allows for further derivatization. Modern bromination methods, including those that are transition-metal-free, could be used on related precursors to access a wider range of halogenated analogs. researchgate.net
Novel Etherification Catalysts: For the synthesis of the 3-methylbutoxy ether, new catalysts, such as those based on zirconium, could offer improved yields and selectivities under milder conditions. osti.govnih.gov
Photocatalysis: Light-mediated reactions could provide novel pathways for the functionalization of the benzaldehyde, for instance, in cross-coupling reactions. acs.org
Rational Design of Derivatives for Tailored Materials Properties
The molecular structure of this compound makes it an interesting building block for the creation of new materials with specific properties.
Liquid Crystals: The elongated shape and potential for dipole interactions suggest that derivatives of this compound could exhibit liquid crystalline behavior. nih.gov By systematically modifying the substituents, it may be possible to design new liquid crystal materials with desired phase transitions and electro-optical properties. Research has shown that benzaldehyde polymers can be used to create liquid crystal lenses. researchgate.net
Organic Electronics: The aromatic core can be extended through polymerization or by coupling with other conjugated systems to create materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom provides a convenient handle for such coupling reactions.
Fragrance and Flavor Industry: As a substituted benzaldehyde, this compound and its derivatives have potential applications in the fragrance industry. google.com Green chemistry approaches are becoming increasingly important in this sector. matec-conferences.orgmatec-conferences.orgcarrementbelle.com
| Material Application | Key Structural Features | Design Strategy |
| Liquid Crystals | Anisotropic molecular shape, polar groups. | Elongation of the molecule, introduction of other mesogenic groups. |
| Organic Electronics | Conjugated π-system. | Polymerization or coupling to other aromatic systems via the bromine atom. |
| Fragrances | Volatility and odor profile. | Modification of the alkoxy chain and other substituents to tune the scent. |
Integration with Advanced Characterization Techniques and Machine Learning
To fully understand the structure-property relationships of this compound and its derivatives, advanced characterization techniques will be indispensable.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques like COSY, HSQC, and HMBC can provide unambiguous assignment of the proton and carbon signals, which is crucial for confirming the structure of new derivatives. numberanalytics.comipb.ptresearchgate.net
Machine Learning for Property Prediction: Machine learning models can be trained on datasets of related molecules to predict properties such as solubility, melting point, or even biological activity. arxiv.org This can help to prioritize synthetic targets and accelerate the discovery of new materials.
Computational Screening and Virtual Design of New Chemical Entities
Computational chemistry offers powerful tools for the in silico design and screening of new molecules based on the this compound scaffold.
Virtual Screening: Large virtual libraries of derivatives can be generated and screened computationally to identify candidates with promising properties for specific applications, such as binding to a biological target or exhibiting desirable electronic properties. wikipedia.org This approach is widely used in drug discovery and is increasingly being applied to materials science. arxiv.orgyoutube.com
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure of the molecule and its derivatives. researchgate.net This information can be used to understand its reactivity and to guide the design of new materials with specific electronic or optical properties.
The integration of these computational approaches can significantly streamline the research and development process, allowing for a more rational and targeted approach to the design of new chemical entities. mdpi.com
Q & A
Basic Questions
What are the optimal synthetic routes for 5-Bromo-2-(3-methylbutoxy)benzaldehyde?
Methodological Answer:
The synthesis typically involves nucleophilic substitution of 5-bromo-2-hydroxybenzaldehyde with 3-methylbutanol under basic conditions. A common protocol uses potassium carbonate (K₂CO₃) as a base in a polar aprotic solvent (e.g., DMF or acetone) under reflux (60–80°C) for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Alternative methods may employ Mitsunobu conditions (e.g., DIAD, PPh₃) for improved regioselectivity in challenging substrates.
How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, methoxy/alkyl protons in 3–5 ppm range) and absence of residual solvents .
- HPLC-MS: Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to verify molecular ion peaks ([M+H]⁺ expected at ~271 m/z for C₁₂H₁₅BrO₂) and quantify purity (>95%) .
- Melting Point: Compare observed values (if crystalline) with literature data to assess consistency.
What safety precautions are critical during handling?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Work in a fume hood due to volatility and potential aldehyde toxicity .
- Storage: Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite; avoid water to prevent environmental release .
Advanced Research Questions
How can reaction yields be optimized when scaling up synthesis?
Methodological Answer:
- Solvent Selection: Replace DMF with greener solvents (e.g., 2-MeTHF) to improve scalability and reduce purification complexity .
- Catalysis: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency at lower temperatures .
- Continuous Flow Systems: Implement microreactors for precise temperature control and reduced side-product formation (e.g., diaryl ethers) .
What crystallography challenges arise in structural elucidation, and how are they resolved?
Methodological Answer:
- Crystal Growth: Use slow vapor diffusion (e.g., hexane into dichloromethane solution) to obtain single crystals. If crystallization fails, derivatize the aldehyde (e.g., as a semicarbazone) .
- Data Refinement: Apply SHELXL or OLEX2 for structure solution, focusing on resolving disorder in the 3-methylbutoxy chain. Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O contacts) .
How do substituent effects influence reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine Reactivity: The bromine atom at position 5 enables Suzuki-Miyaura coupling with arylboronic acids. Use Pd(PPh₃)₄ (2–5 mol%) and Cs₂CO₃ in dioxane/water (3:1) at 80°C for 12 hours .
- Steric Effects: The 3-methylbutoxy group may hinder ortho-substitution; DFT calculations (e.g., Gaussian 16) can model transition states to predict regioselectivity .
How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- By-Product Analysis: If unexpected peaks appear, consider oxidation by-products (e.g., carboxylic acids) or residual solvents. Use 2D NMR (COSY, HSQC) to assign signals .
- Reaction Monitoring: Employ in-situ IR to detect intermediates (e.g., hemiacetal formation under acidic conditions) .
What strategies validate biological activity in enzyme inhibition studies?
Methodological Answer:
- Target Selection: Screen against aldehyde dehydrogenases (ALDHs) due to the aldehyde moiety. Use fluorescence-based assays (e.g., NADH detection at 340 nm) .
- Binding Studies: Conduct molecular docking (AutoDock Vina) to predict interactions with catalytic cysteine residues. Compare with analogs (e.g., 5-chloro derivatives) to assess halogen effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
